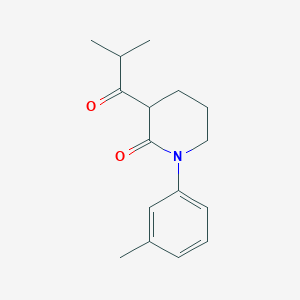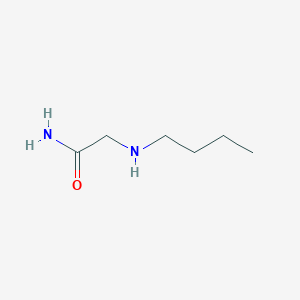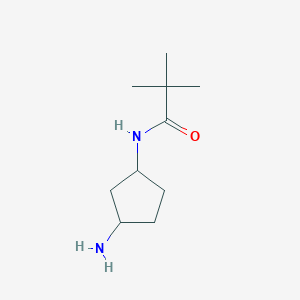
3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring, a methoxyethyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide with a nitrile in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amines and related compounds.
Substitution: Various substituted oxirane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can also participate in interactions with enzymes and other proteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyloxirane-2-carbonitrile: Lacks the methoxyethyl group, resulting in different reactivity and applications.
1-Methoxyethyl-3-methyloxirane:
Uniqueness
3-(1-Methoxyethyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the oxirane ring and the nitrile group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-(1-methoxyethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO2/c1-5(9-3)7(2)6(4-8)10-7/h5-6H,1-3H3 |
Clave InChI |
AKRJURUJUZTUIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(C(O1)C#N)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


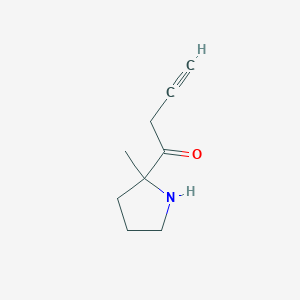
![3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol](/img/structure/B13191018.png)
![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
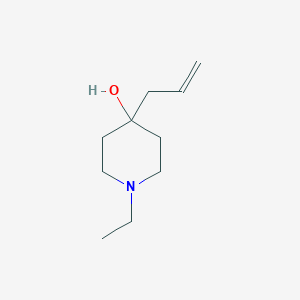
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13191047.png)

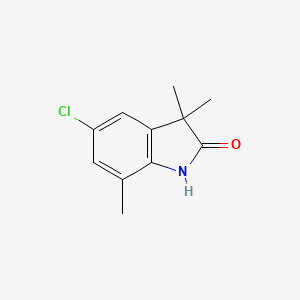
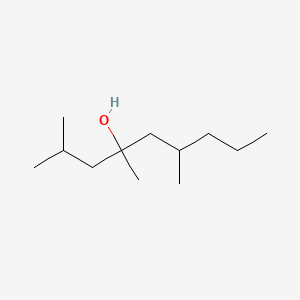
![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)

![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)
